Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-
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Overview
Description
Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)- is a complex organic compound with a unique structure that combines various functional groups, including an acetamide, a tetrazole, and an isoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)- typically involves multiple steps, starting with the preparation of the individual functional groups. The tetrazole ring can be synthesized through a cycloaddition reaction involving an azide and a nitrile. The isoxazole ring can be formed through a 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. The final step involves coupling these functional groups with the acetamide moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a compound with additional hydroxyl or carbonyl groups, while reduction may yield a more saturated compound.
Scientific Research Applications
Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a scaffold for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound shares a similar acetamide and dimethoxyphenyl structure but lacks the tetrazole and isoxazole rings.
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound has a similar dimethoxyphenyl structure but differs in the acetamide and additional functional groups.
Uniqueness
Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H16N6O4S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[1-(2,4-dimethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C15H16N6O4S/c1-9-6-13(18-25-9)16-14(22)8-26-15-17-19-20-21(15)11-5-4-10(23-2)7-12(11)24-3/h4-7H,8H2,1-3H3,(H,16,18,22) |
InChI Key |
DNAQBGNKQCNREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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